[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Description
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine compound characterized by a 3-iodo-substituted pyrazole core and an isopropylamine side chain. Its molecular formula is C₈H₁₃IN₃, with a molecular weight of 278.12 g/mol (CAS: 2092580-56-6) . The iodine atom at the 3-position of the pyrazole ring introduces significant steric and electronic effects, influencing reactivity and noncovalent interactions (e.g., halogen bonding). The propan-2-yl (isopropyl) amine group contributes to its basicity and solubility profile.
Properties
Molecular Formula |
C8H14IN3 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)10-4-7-5-12(3)11-8(7)9/h5-6,10H,4H2,1-3H3 |
InChI Key |
IDUMFTVNRPOFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN(N=C1I)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-1-methyl-1H-pyrazole. This can be achieved through the iodination of 1-methyl-1H-pyrazole using iodine and a suitable oxidizing agent.
Formation of Intermediate: The intermediate 3-iodo-1-methyl-1H-pyrazole is then reacted with formaldehyde and a secondary amine, such as isopropylamine, under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
2.1.1. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a pyrazole ring substituted with a methyl group (3-position) and a pyridinyl group (1-position). The amine substituent is cyclopropyl.
- The cyclopropyl group may enhance rigidity but reduce solubility. Synthesis: Prepared via coupling reactions using cesium carbonate and copper(I) bromide (yield: 17.9%) .
- Applications: Potential intermediate in kinase inhibitor synthesis.
2.1.2. 2-(3-Methoxyphenyl)ethylamine
- Structure : Combines a 3-methylpyrazole core with a propan-2-yl group and a 3-methoxyphenethylamine side chain.
- Key Differences :
- Applications : Explored for CNS-targeted drug candidates due to its aromatic substituents.
Pyrimidine and Imidazole Hybrids
2.2.1. 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Contains a pyrimidine-imidazole hybrid linked to a fluorophenylpropanamine chain.
- Key Differences :
- Applications : Investigated for kinase inhibition in cancer therapeutics.
2.2.2. 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines
- Structure : Pyrazole-pyrimidine hybrids with morpholine and aryl groups.
- Synthesis: Prepared via Mannich reactions (yield: 70–85%) .
- Applications : Broad-spectrum antimicrobial agents with MIC values < 10 µg/mL .
Amine Derivatives with Aromatic Substituents
2.3.1. (4-Phenylphenyl)methylamine
- Structure : Biphenylmethyl group attached to isopropylamine.
- Key Differences :
- Applications : Used in materials science for surface modification.
Table 1: Comparative Data for Selected Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : The iodine in the target compound enhances halogen bonding, critical for protein-ligand interactions, whereas methyl/aryl groups improve hydrophobic interactions.
- Synthetic Accessibility: Pyrazole-iodine derivatives may require specialized halogenation steps, leading to lower yields compared to non-halogenated analogues .
- Bioactivity : Pyrimidine-imidazole hybrids exhibit stronger antimicrobial activity, while iodine-containing pyrazoles are prioritized in targeted drug design .
Analytical and Computational Insights
- Noncovalent Interactions: NCI plots highlight steric repulsion between the isopropyl group and pyrazole ring, a feature less pronounced in smaller amine substituents (e.g., cyclopropyl).
Biological Activity
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines its structural characteristics, synthesis methods, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₈H₁₄IN₃
- Molecular Weight : 279.12 g/mol
- CAS Number : 2092580-56-6
The structure features a pyrazole ring with an iodine atom at the third position and a propan-2-yl amine group attached at the fourth position. This unique arrangement contributes to its reactivity and potential biological activity.
Synthesis Methods
Several synthetic routes can be employed to produce (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine, including:
- Direct Halogenation : Substituting the hydrogen atom on the pyrazole ring with iodine.
- Amine Coupling : Reacting a suitable pyrazole derivative with a propan-2-yl amine.
- Multi-step Synthesis : Utilizing various reagents to build up the pyrazole structure before introducing the iodine and amine functionalities.
These synthetic strategies highlight the versatility in producing this compound while maintaining its structural integrity .
Biological Activities
Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential in cancer treatment. For instance, related compounds have shown cytotoxic effects on various cancer cell lines such as MCF7 and A549, with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.71 |
- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : In studies conducted by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cell lines, demonstrating significant cytotoxic potential (IC₅₀ = 3.25 mg/mL and 17.82 mg/mL) .
- Mechanistic Insights : Recent advancements in drug design have highlighted the importance of targeting specific pathways involved in cancer progression, such as tyrosine kinases. (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine may interact with these pathways due to its structural characteristics .
- Comparative Analysis : A comparative study of structurally similar compounds indicated that variations in substituents on the pyrazole ring significantly influence their biological activities. For example, compounds like 3-Iodopyrazole and 4-Methylpyrazole have been noted for their anti-inflammatory and neuroprotective effects, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
